Scaffold Pharmacophore Validation: 3,4-Dihydroquinoxalin-2(1H)-one Core Delivers JNK3 IC₅₀ = 0.25 µM with >400-Fold Isoform Selectivity
The 3,4-dihydroquinoxalin-2(1H)-one core — the identical scaffold present in the target compound — is validated as a JNK3-inhibitory pharmacophore. The lead compound J46 (which bears this core with an (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene) substituent) demonstrated JNK3 IC₅₀ = 0.25 µM, with JNK1 IC₅₀ > 100 µM and JNK2 IC₅₀ > 100 µM in a JNK3 radioactive filtration assay, representing >400-fold isoform-selectivity [1]. Optimization of J46 yielded J46-37, which maintained potent JNK3 inhibition while achieving >50-fold selectivity over DDR1 (IC₅₀ = 0.16 µM for J46 vs. improved profile for J46-37) and EGFR T790M/L858R (IC₅₀ = 0.37 µM for J46 vs. improved for J46-37) [1]. This scaffold-level data establishes that building blocks containing the 3,4-dihydroquinoxalin-2(1H)-one core access a therapeutically relevant chemical space that unsubstituted quinoxalines or quinoxaline-2,3-diones do not.
| Evidence Dimension | JNK3 inhibitory potency of 3,4-dihydroquinoxalin-2(1H)-one core-containing compound (J46) |
|---|---|
| Target Compound Data | Core scaffold shared with target compound; J46 (containing this core): JNK3 IC₅₀ = 0.25 µM |
| Comparator Or Baseline | JNK1 IC₅₀ > 100 µM; JNK2 IC₅₀ > 100 µM (isoform selectivity controls within same assay); DDR1 IC₅₀ = 0.16 µM; EGFR T790M/L858R IC₅₀ = 0.37 µM |
| Quantified Difference | >400-fold selectivity for JNK3 over JNK1/JNK2; J46-37 achieved >50-fold selectivity improvement over DDR1 and EGFR |
| Conditions | JNK3 radioactive filtration assay using recombinant JNK1, JNK2, JNK3 kinases; DDR1 and EGFR (T790M, L858R) inhibition assays [1] |
Why This Matters
For medicinal chemistry teams prosecuting JNK3 or related kinase targets, selecting building blocks with a pre-validated pharmacophoric core reduces SAR exploration timeline risk versus de novo scaffold design.
- [1] Dou X, Huang H, Jiang L, et al. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Eur J Med Chem. 2020;201:112445. doi:10.1016/j.ejmech.2020.112445. PMID: 32603981. View Source
